molecular formula C21H22N6O B8639194 3-{1-[3-(2-morpholin-4-ylethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole

3-{1-[3-(2-morpholin-4-ylethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole

Cat. No.: B8639194
M. Wt: 374.4 g/mol
InChI Key: QTIOCENRYUYYAG-UHFFFAOYSA-N
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Description

3-{1-[3-(2-morpholin-4-ylethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole is a useful research compound. Its molecular formula is C21H22N6O and its molecular weight is 374.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

4-[2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]ethyl]morpholine

InChI

InChI=1S/C21H22N6O/c1-2-7-19-18(6-1)21(24-22-19)20-15-27(25-23-20)17-5-3-4-16(14-17)8-9-26-10-12-28-13-11-26/h1-7,14-15H,8-13H2,(H,22,24)

InChI Key

QTIOCENRYUYYAG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=CC(=CC=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54

Origin of Product

United States

Synthesis routes and methods

Procedure details

LAH (1M in THF, 107 μl; 0.26 mmol; 2.0 eq.) was added dropwise to a cooled (0° C.) solution of 3-{1-[3-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole (50 mg, 0.13 mmol, 1 eq.) in dry THF (1 mL). The reaction mixture was allowed to warm to RT and stirred overnight. Water was added and the reaction mixture was extrated three times with EtOAc. Combined organic phases were dried over magnesium sulfate, filtered and concentratd. The crude was purified by preparative HPLC to give the title compound as a beige powder. 1H NMR (300 MHz, DMSO-d6) δ 13.37 (brs, 1H), 9.31 (s, 1H), 8.37 (dt, J=8.2 Hz, 1.0 Hz, 1H), 7.96 (t, J=1.5 Hz, 1H), 7.90-7.87 (m, 1H), 7.61 (dt, J=1.0, 8.4 Hz, 1H), 7.53 (t, J=7.9 Hz, 1H), 7.47-7.41 (m, 1H), 7.40-7.38 (m, 1H), 7.28-7.23 (m, 1H), 3.59 (t, J=4.6 Hz, 4H), 2.91-2.86 (m, 2H), 2.64-2.59 (m, 2H), 2.47 (t, J=4.6 Hz, 4H). HPLC (Condition A): Rt 2.47 min (purity 95.5%). MS (ESI+): 375.2, MS (ESI−): 373.3.
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